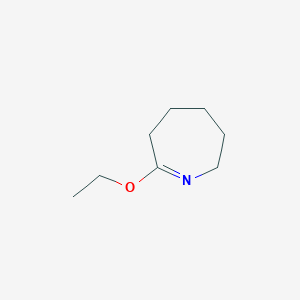
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- is a heterocyclic compound that has been the focus of scientific research in recent years. This compound has shown potential in various applications, including as a precursor for the synthesis of other compounds, as well as in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- is not well understood, and further research is needed to fully elucidate its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- has various biochemical and physiological effects. For example, this compound has been shown to have antioxidant activity and may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- in lab experiments is its relative ease of synthesis. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-. One area of interest is its potential use in the development of new drugs for various diseases. Further research is also needed to fully elucidate its mechanism of action and to explore its potential applications in other areas, such as materials science. Additionally, studies on the toxicity of this compound are needed to ensure its safety for use in various applications.
In conclusion, 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- is a heterocyclic compound that has shown potential in various scientific research applications. Its ease of synthesis and potential as a precursor for the synthesis of other compounds make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Métodos De Síntesis
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- can be achieved through several methods, including the reaction of 2-hydroxybenzaldehyde with 3,4-dihydro-3-methyl-2H-1,3-benzoxazine-2-one. Another method involves the reaction of 2-aminophenol with 3,4-dihydro-3-methyl-2H-1,3-benzoxazine-2-one in the presence of a suitable catalyst.
Aplicaciones Científicas De Investigación
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- has been the subject of various scientific research studies, including its potential use as a precursor for the synthesis of other compounds. This compound has also been studied for its potential use in medicinal chemistry, particularly in the development of new drugs.
Propiedades
Número CAS |
14764-25-1 |
|---|---|
Nombre del producto |
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-methyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C9H11NO/c1-10-6-8-4-2-3-5-9(8)7-11-10/h2-5H,6-7H2,1H3 |
Clave InChI |
SBPYEMSKGZSEGI-UHFFFAOYSA-N |
SMILES |
CN1CC2=CC=CC=C2CO1 |
SMILES canónico |
CN1CC2=CC=CC=C2CO1 |
Otros números CAS |
14764-25-1 |
Sinónimos |
3,4-Dihydro-3-methyl-1H-2,3-benzoxazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)





![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)






